2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS2/c1-3-13-9-10-6-4-5-14-7(6)8(12)11(9)2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCPLTUVIRMEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid as a one-carbon source reagent. The reaction conditions often involve heating the thiophene-2-carboxamides in formic acid to afford the desired thienopyrimidin-4-ones .
Another synthetic route involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides. These β-keto amides are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The ethylsulfanyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits notable pharmacological activities, particularly as an anti-cancer agent. Research indicates that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one compounds have shown promising results in inhibiting specific cancer cell lines.
Anticancer Activity
Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of various cancer cells. For instance, a series of compounds derived from this scaffold were tested against HeLa and L363 cell lines, revealing significant cytotoxic effects. The structure-activity relationship (SAR) studies indicated that modifications to the ethylthio group enhance the anticancer potency of these compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | HeLa | 4.1 |
| Various derivatives | L363 | 5.0 |
These findings suggest that the ethylthio substitution plays a crucial role in enhancing the biological activity of the thieno[3,2-d]pyrimidine derivatives .
Inhibition of Polo-like Kinase 1 (Plk1)
Recent studies have highlighted the compound's ability to inhibit Polo-like Kinase 1 (Plk1), a critical regulator of cell cycle progression. The binding affinity and inhibition potency were evaluated using an ELISA-based assay, showing that modifications to the thieno[3,2-d]pyrimidine core significantly affect Plk1 binding.
| Modification | Binding Affinity (IC50 µM) |
|---|---|
| Parent compound | 14.74 |
| Ethylthio derivative | 1.49 - 2.94 |
These results indicate that structural optimization can lead to enhanced efficacy against cancer cells through targeted inhibition of Plk1 .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various synthetic routes, often involving the reaction of thiophene derivatives with cyanic acid and subsequent modifications to introduce ethylthio groups.
Synthetic Pathways
Common synthetic methods include:
- Cyclization Reactions : Utilizing thiophene derivatives and appropriate electrophiles.
- Functional Group Modifications : Introducing ethylthio groups via nucleophilic substitution reactions.
These synthetic strategies allow for the generation of a library of thieno[3,2-d]pyrimidine derivatives with varying biological activities .
Mechanism of Action
The mechanism of action of 2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives allows for meaningful comparisons. Below is an analysis of key analogs alongside 2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one:
Structural and Physicochemical Properties
Biological Activity
2-(Ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 228.33 g/mol. The compound features a thieno-pyrimidine core structure that is known for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.
Case Study:
A study focusing on the SAR of thienopyrimidine derivatives reported that modifications to the ethylthio group significantly enhanced cytotoxicity against cancer cell lines such as HeLa and L363. The most potent derivatives showed GI50 values in the low micromolar range, indicating effective growth inhibition .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Ethylthio derivative A | HeLa | 4.1 |
| Ethylthio derivative B | L363 | 5.5 |
| Ethylthio derivative C | A549 | 6.0 |
Antimicrobial Activity
The thieno[3,2-d]pyrimidine scaffold has also been explored for antimicrobial properties. Compounds within this class demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Research Findings:
A recent investigation into the antimicrobial activity of thieno-pyrimidines revealed that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the ethylthio group was linked to enhanced membrane permeability and interaction with bacterial enzymes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thieno-pyrimidine scaffold can significantly influence biological activity. Key findings include:
- Substitution Patterns: The position and nature of substituents on the pyrimidine ring affect potency and selectivity.
- Functional Groups: Introduction of electron-withdrawing or electron-donating groups can enhance binding affinity to target enzymes or receptors.
For example, compounds with an ethylthio substituent at position 2 showed improved anticancer activity compared to their methyl-thio counterparts .
Potential Therapeutic Applications
Given its promising biological activities, this compound could be explored further for:
- Cancer Therapy: As a lead compound for developing targeted cancer therapies.
- Antimicrobial Agents: To combat resistant bacterial strains.
Q & A
Q. What are the established synthetic routes for 2-(ethylthio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?
The compound can be synthesized via a multi-step approach involving:
- Step 1 : Preparation of a thieno[2,3-d][1,3]oxazine-2,4(1H)-dione intermediate through cyclization reactions.
- Step 2 : Reaction with aromatic aldehydes and amines (e.g., benzylamine) under reflux in ethanol, followed by base-catalyzed cyclization (e.g., potassium hydroxide) to form the pyrimidinone core .
- Step 3 : Introduction of the ethylthio group via alkylation using ethyl halides and potassium carbonate in acetone, yielding the target compound . Key parameters include reaction time (8–14 hours), solvent selection (ethanol or acetone), and temperature control (60–80°C). Typical yields range from 46% to 86% .
Q. What analytical methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity, focusing on signals for the ethylthio group (δ ~2.5–3.0 ppm for SCHCH) and the dihydrothieno-pyrimidinone core .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- HPLC-Purity Analysis : Ensure >95% purity for biological assays .
Q. How should researchers design preliminary biological activity assays?
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, A549) and non-cancerous controls (e.g., HL-7702 liver cells) to assess selectivity .
- Assay Conditions : Maintain cells in RPMI 1640 or DMEM media with 10% FBS at 37°C/5% CO.
- Dosage Range : Test concentrations from 1–100 μM, with IC calculations using MTT or SRB assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Process Monitoring : Use TLC or in-situ FTIR to track reaction progress and minimize byproducts . Contradictions in yield data (46% vs. 86%) may arise from variations in alkyl halide reactivity or purification methods, necessitating reproducibility studies .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., kinases or DNA topoisomerases).
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with antitumor activity data .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. How should researchers address discrepancies in biological activity data across studies?
- Source Validation : Confirm cell line authenticity via STR profiling to rule out cross-contamination .
- Assay Standardization : Normalize protocols for incubation time (48–72 hours) and serum concentration (10% FBS) .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to resolve variability in IC values .
Q. What methodologies evaluate environmental fate and ecotoxicological risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
